N-(1-acetylpiperidin-4-yl)-4-benzyl-7-methyl-1,4-diazepane-1-carboxamide
Description
N-(1-acetylpiperidin-4-yl)-4-benzyl-7-methyl-1,4-diazepane-1-carboxamide is a complex organic compound that features a piperidine ring, a benzyl group, and a diazepane moiety
Properties
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-4-benzyl-7-methyl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-17-8-11-23(16-19-6-4-3-5-7-19)14-15-25(17)21(27)22-20-9-12-24(13-10-20)18(2)26/h3-7,17,20H,8-16H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHWAFQHNPWKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1C(=O)NC2CCN(CC2)C(=O)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylpiperidin-4-yl)-4-benzyl-7-methyl-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions where a benzyl halide reacts with a suitable nucleophile.
Formation of the Diazepane Moiety: The diazepane ring can be synthesized through cyclization reactions involving diamines and appropriate carbonyl compounds.
Final Coupling Reaction: The final step involves coupling the piperidine, benzyl, and diazepane moieties under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylpiperidin-4-yl)-4-benzyl-7-methyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1-acetylpiperidin-4-yl)-4-benzyl-7-methyl-1,4-diazepane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(1-acetylpiperidin-4-yl)-4-benzyl-7-methyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl) benzamide: Known for its anticancer properties.
Piperine: A naturally occurring compound with antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Uniqueness
N-(1-acetylpiperidin-4-yl)-4-benzyl-7-methyl-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in drug discovery and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
